molecular formula C13H18BNO4 B6238855 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane CAS No. 2361310-64-5

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B6238855
CAS RN: 2361310-64-5
M. Wt: 263.1
InChI Key:
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Description

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane, also known as TMDN, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. TMDN is a boronic acid derivative that has been used in a variety of organic syntheses and as a reagent in the synthesis of a variety of compounds. It has also been used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Synthesis and Application in New Materials

A study by Das et al. (2015) focused on synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives are used to create boron-containing polyenes, which are intermediates in producing materials for LCD technology. This suggests the compound's relevance in developing new materials for display technologies.

Biochemical Applications

In another study by Spencer et al. (2002), 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes were synthesized. These compounds showed inhibitory activity against serine proteases, including thrombin. This demonstrates the compound's potential use in biochemical research, particularly in studying enzyme inhibition.

Development of Therapeutic Agents

Research by Das et al. (2011) developed a pilot library of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. Some of these derivatives showed inhibitory effects on lipogenesis, making them potential leads for lipid-lowering drugs. This highlights the compound's application in pharmaceutical research for developing new therapeutic agents.

Application in Detection Technologies

Nie et al. (2020) Nie et al. (2020) synthesized a pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) for detecting H2O2 in living cells. This derivative, due to its sensitivity and selectivity for H2O2, is applicable in biological and chemical sensing technologies.

Molecular Structure Analysis

In the study by Huang et al. (2021), they synthesized boric acid ester intermediates with benzene rings, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. This work involved crystallographic and conformational analyses, suggesting the compound's utility in advanced molecular structure studies.

Electrochemical Properties and Reactions

A study by Tanigawa et al. (2016) examined the electrochemical properties of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane. Their findings on the organoborate's lower oxidation potential compared to organoborane have implications for electrochemical synthesis and analysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane involves the reaction of 2-methyl-6-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures. The resulting product is then purified using column chromatography.", "Starting Materials": [ "2-methyl-6-nitrophenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base (e.g. potassium carbonate)", "Palladium catalyst (e.g. palladium acetate)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-6-nitrophenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent (e.g. toluene) under an inert atmosphere.", "Step 2: Add a base (e.g. potassium carbonate) and a palladium catalyst (e.g. palladium acetate) to the reaction mixture.", "Step 3: Heat the reaction mixture to an elevated temperature (e.g. 100-120°C) and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solids.", "Step 5: Purify the resulting product using column chromatography (e.g. silica gel column) to obtain 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane as a yellow solid." ] }

CAS RN

2361310-64-5

Molecular Formula

C13H18BNO4

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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